N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide
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Overview
Description
N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the synthesis of the 1-isopropyl-1H-pyrazole-5-carboxylic acid through cyclization reactions.
Oxadiazole Ring Formation: The next step includes the formation of the 1,3,4-oxadiazole ring, which can be achieved by reacting the pyrazole derivative with hydrazine and a suitable carboxylic acid derivative.
Coupling with Phenylacetamide: The final step involves coupling the oxadiazole intermediate with phenylacetamide under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-isopropyl-1H-pyrazol-5-yl)benzenesulfonamide
- 1-Isopropyl-1H-pyrazol-5-ylboronic acid
Uniqueness
N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide is unique due to its combination of a pyrazole ring, an oxadiazole ring, and a phenylacetamide group. This unique structure imparts distinct chemical properties and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
2-phenyl-N-[5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-11(2)21-13(8-9-17-21)15-19-20-16(23-15)18-14(22)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSNXOOXCMTICY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C2=NN=C(O2)NC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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